![molecular formula C9H7Cl2FO4S B1517779 Ethyl 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoate CAS No. 1155076-35-9](/img/structure/B1517779.png)
Ethyl 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoate
Overview
Description
Ethyl 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoate, also known as EFCF, is an organic compound with a wide range of applications in scientific research. It is a colorless solid that is used in the synthesis of various compounds and materials. This compound is a strong acid and can be used in a variety of reactions, making it a versatile compound for scientific research.
Scientific Research Applications
Efficient C–C Bond Formation
Ethyl 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoate is utilized in the efficient C–C bond formation processes. This process is part of the continuous-flow production of intermediates for floxacin synthesis, highlighting its role in pharmaceutical manufacturing. The method described involves rapid and strong activation of carboxylic acids, leading to higher product yield, less raw material consumption, and more environmentally friendly procedures compared to traditional methods (Guo, Yu, & Su, 2020).
Synthesis of Amino Acid Ester Derivatives
Another application is in the synthesis of amino acid ester derivatives containing 5-fluorouracil, showcasing its importance in developing antitumor agents. These derivatives have shown inhibitory effects against certain cancer cells, indicating potential therapeutic applications (Xiong et al., 2009).
Creation of Diverse Trifluoromethyl Heterocycles
The compound also serves as a precursor for synthesizing diverse trifluoromethyl heterocycles. These heterocycles have significant applications in material science and pharmaceuticals, emphasizing the versatility of this compound in facilitating the synthesis of complex molecules (Honey et al., 2012).
Antiviral and Cytotoxic Activities
Further research indicates its utility in synthesizing compounds with antiviral and cytotoxic activities. For example, derivatives synthesized from this compound have been tested against Herpes simplex virus type-1 (HSV-1), showing significant reduction in viral activities. This suggests potential applications in antiviral drug development (Dawood et al., 2011).
Herbicide Development
The compound is also used in synthesizing herbicide analogues, demonstrating its applicability in agricultural sciences. Synthesis of fluoromethyl, difluoromethyl, and trifluoromethyl analogues of pyrazosulfuron-ethyl highlights its role in creating more effective and potentially environmentally friendly herbicidal compounds (Morimoto et al., 1990).
properties
IUPAC Name |
ethyl 2-chloro-5-chlorosulfonyl-4-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2FO4S/c1-2-16-9(13)5-3-8(17(11,14)15)7(12)4-6(5)10/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDLTCUBZINLAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1Cl)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2FO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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